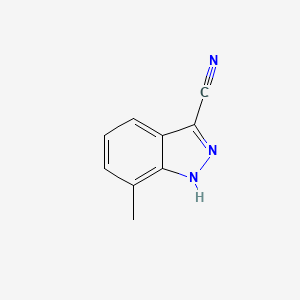

7-Methyl-1H-indazole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-3-2-4-7-8(5-10)11-12-9(6)7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVPZOOFKLCZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635104 | |

| Record name | 7-Methyl-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90322-84-2 | |

| Record name | 7-Methyl-1H-indazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90322-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methyl-1H-indazole-3-carbonitrile chemical properties

An In-Depth Technical Guide to 7-Methyl-1H-indazole-3-carbonitrile: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of the indazole scaffold, which is recognized as a privileged structure, this molecule serves as a versatile building block for the synthesis of complex pharmacologically active agents. This guide provides a comprehensive technical overview of its chemical properties, detailed synthetic protocols, predicted spectroscopic data, reactivity profile, and potential applications in drug discovery. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to act as a bioisostere for other aromatic systems, such as indoles or purines, enabling it to interact with a wide array of biological targets.[3] Consequently, indazole derivatives are integral to numerous clinically approved drugs, including the anti-emetic Granisetron and the anti-inflammatory agent Benzydamine.[3] The this compound variant combines the stability and biological relevance of the indazole core with the versatile reactivity of a nitrile functional group, making it a highly valuable intermediate for library synthesis and lead optimization campaigns.

Physicochemical and Structural Properties

This compound is a solid, crystalline compound at room temperature with low solubility in water.[4] Its core structure consists of an indazole ring methylated at the 7-position and substituted with a nitrile group at the 3-position. The 1H-tautomer is generally considered the most thermodynamically stable form.[5]

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | - |

| Alias(es) | 7-Methyl-3-cyanoindazole | [4] |

| Molecular Formula | C₉H₇N₃ | [4] |

| Molar Mass | 157.17 g/mol | [4] |

| Appearance | Solid, powder or crystalline | [4] |

| Solubility | Low solubility in water | [4] |

| Boiling Point | Not applicable; likely decomposes upon heating | [4] |

| CAS Number | Not readily available in public databases. | - |

Note: Specific experimental data such as melting point, pKa, and LogP are not widely published. Researchers should determine these properties experimentally for their specific batches.

Synthesis and Purification

The synthesis of this compound is not commonly detailed in direct, single-step procedures. However, a robust and logical pathway involves the synthesis of a key aldehyde intermediate, 7-Methyl-1H-indazole-3-carboxaldehyde, followed by its conversion to the nitrile.

Stage 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

The most efficient route to the aldehyde intermediate is via the nitrosation of commercially available 7-methyl-indole. This reaction proceeds through an initial nitrosation at the C3 position, followed by a ring-opening and subsequent ring-closure cascade to form the indazole aldehyde.[6]

-

Preparation: In a round-bottom flask, dissolve sodium nitrite (NaNO₂) (1.10 g, 16.0 mmol) in a mixture of deionized water (3.2 mL) and dimethylformamide (DMF) (3 mL). Cool the solution to 0 °C in an ice bath.

-

Acidification: Slowly add 2 N hydrochloric acid (HCl) (7.0 mL, 14 mmol) to the sodium nitrite solution while maintaining the temperature at 0 °C. Stir for 10 minutes.

-

Substrate Addition: In a separate vessel, dissolve 7-methyl-indole (262 mg, 2.0 mmol) in DMF (3 mL). Add this solution dropwise to the reaction mixture over a period of 2 hours using a syringe pump. Causality: Slow addition is crucial, especially for electron-rich indoles, to prevent the formation of unstable diazonium intermediates and subsequent side reactions.[6]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (EtOAc).

-

Washing: Combine the organic layers and wash them three times with water and then once with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) to afford pure 7-Methyl-1H-indazole-3-carboxaldehyde as a yellowish solid.[6]

Caption: Workflow for the synthesis of the key aldehyde intermediate.

Stage 2: Conversion of Aldehyde to Nitrile

A standard and reliable method for converting an aromatic aldehyde to a nitrile involves a two-step, one-pot sequence: formation of the aldoxime followed by dehydration.

-

Oxime Formation: Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde (1.0 equiv) in a suitable solvent such as ethanol or pyridine. Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.1 equiv) and a base (e.g., sodium acetate or pyridine, ~1.5 equiv). Stir the mixture at room temperature or gentle heat (40-60 °C) until TLC analysis indicates complete conversion to the oxime.

-

Dehydration: To the crude oxime mixture, add a dehydrating agent. Acetic anhydride is a common and effective choice. Heat the reaction mixture (e.g., reflux) for several hours. Other reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or Burgess reagent can also be employed.

-

Workup and Purification: After cooling, pour the reaction mixture into ice-water to precipitate the product and hydrolyze excess anhydride. Filter the solid, wash thoroughly with water, and dry. The crude this compound can then be purified by recrystallization (e.g., from ethanol/water) or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[6][7][8][9]

¹H NMR Spectroscopy

(Predicted for CDCl₃ or DMSO-d₆, shifts in ppm)

-

N-H Proton: A broad singlet, typically downfield (>10 ppm in DMSO-d₆), corresponding to the acidic proton on N1 of the indazole ring.

-

Aromatic Protons: The protons on the benzene portion of the ring will appear in the aromatic region (7.0-8.0 ppm). We expect three signals: a doublet for H4, a triplet for H5, and a doublet for H6, with coupling constants characteristic of ortho- and meta-relationships.

-

Methyl Protons: A sharp singlet around 2.5 ppm, corresponding to the three protons of the C7-methyl group.

¹³C NMR Spectroscopy

(Predicted, shifts in ppm)

-

Nitrile Carbon (C≡N): A characteristic signal in the range of 115-120 ppm.

-

Indazole Carbons: Signals corresponding to the indazole ring carbons, with C3, C7a, and C3a appearing further downfield due to their electronic environment.

-

Methyl Carbon: A signal in the aliphatic region, typically around 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive confirmation of the key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3300 | N-H | Stretch |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2950-2850 | Aliphatic C-H | Stretch |

| ~2230 | C≡N (Nitrile) | Stretch (Key Signal) |

| ~1620-1450 | C=C | Aromatic Ring Stretch |

The presence of a sharp, strong absorption band around 2230 cm⁻¹ is the most critical diagnostic peak for confirming the successful synthesis of the nitrile.[10]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 157.17.

-

Fragmentation: Common fragmentation patterns may include the loss of HCN (m/z = 27) or cleavage of the methyl group. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₇N₃.

Chemical Reactivity and Applications

This compound is a versatile intermediate due to its multiple reactive sites, which can be selectively functionalized to build molecular complexity.

Caption: Key reactive sites on the this compound scaffold.

-

N1-Position: The proton on the N1 nitrogen is acidic and can be deprotonated with a suitable base. This allows for regioselective N-alkylation or N-arylation, a common strategy in drug design to modulate solubility and target engagement.

-

Nitrile Group: The carbonitrile is a highly versatile functional group. It can be:

-

Hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid.

-

Reduced to a primary amine (aminomethyl group), providing a key linker for further functionalization.

-

Converted to tetrazoles by reaction with azides, a common bioisosteric replacement for carboxylic acids.

-

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity will be influenced by the existing substituents.

Applications in Drug Discovery

The indazole core is present in numerous kinase inhibitors.[2] Furthermore, the closely related 1H-indazole-3-carboxamide scaffold has been identified in potent inhibitors of p21-activated kinase 1 (PAK1), a target in oncology, and as modulators of cannabinoid receptors (CB1/CB2), which are involved in pain and immune function.[11] Therefore, this compound is a prime starting material for developing novel therapeutics in areas such as:

-

Oncology (Kinase Inhibitors)

-

Neurology (Cannabinoid Receptor Modulators)

-

Inflammatory Diseases

Caption: Path from core scaffold to potential therapeutic areas.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handling: Work in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container to prevent degradation from moisture and light.[4]

-

Toxicity: While specific toxicity data is not available for this compound, related structures like methyl 1H-indazole-3-carboxylate are classified as harmful if swallowed (Acute Tox. 4).[12] It is prudent to handle this compound with care, assuming it may be harmful.

References

-

Vertex AI Search result citing a Methylamine Supplier.[4]

-

BenchChem. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. [Link: Provided by Grounding Tool][13]

-

Wikipedia. Sandmeyer reaction. [Link: https://en.wikipedia.org/wiki/Sandmeyer_reaction][14]

-

BenchChem. (2025). 7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight. [Link: Provided by Grounding Tool][11]

-

J&K Scientific LLC. (2025). Sandmeyer Reaction. [Link: Provided by Grounding Tool][15]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link: Provided by Grounding Tool][16]

-

Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, DOI:10.1039/C8RA01546E. [Link: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra01546e][6]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis.... [Link: Provided by Grounding Tool][17]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm][18]

-

ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. [Link: Provided by Grounding Tool][5]

-

ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link: https://www.researchgate.net/figure/Scheme-20-Synthesis-of-indazole-derivatives-in-different-methods_fig18_370335832][1]

-

Supporting Information for an unspecified chemical synthesis. [Link: Provided by Grounding Tool][7]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link: Provided by Grounding Tool][8]

-

PubChem. methyl 1H-indazole-3-carboxylate. CID 657476. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/657476][12]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link: Provided by Grounding Tool][9]

-

BenchChem. (2025). Spectroscopic Data for 1H-Indole-3-acetonitrile Derivatives: A Technical Guide. [Link: Provided by Grounding Tool][10]

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link: Provided by Grounding Tool][3]

-

PubMed. (2018). Synthesis of 2-Aminobenzonitriles through Nitrosation Reaction.... [Link: https://pubmed.ncbi.nlm.nih.gov/29800010/][19]

-

PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link: Provided by Grounding Tool][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Supplier in China | Properties, Uses, Safety Data & Buy Online [nj-finechem.com]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Sandmeyer Reaction [organic-chemistry.org]

- 19. Synthesis of 2-Aminobenzonitriles through Nitrosation Reaction and Sequential Iron(III)-Catalyzed C-C Bond Cleavage of 2-Arylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of 7-Methyl-1H-indazole-3-carbonitrile: A Multi-Technique Spectroscopic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including treatments for cancer and emesis.[1][2] The specific substitution pattern on the indazole ring is critical for biological activity, making unambiguous structure determination an essential step in the synthesis and development of new chemical entities. 7-Methyl-1H-indazole-3-carbonitrile is a key synthetic intermediate, and its precise characterization is paramount for ensuring the integrity of subsequent drug discovery efforts.

This technical guide provides a comprehensive, field-proven workflow for the complete structure elucidation of this compound. Moving beyond a simple recitation of data, this paper explains the causality behind the experimental choices, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The narrative follows a logical progression from initial molecular weight confirmation to the definitive assignment of the molecule's atomic connectivity.

Foundational Analysis: Molecular Formula and Functional Groups

The initial hypothesis is based on the intended synthetic route, proposing the structure shown below. The first phase of analysis aims to confirm the molecular formula and identify the key functional groups predicted by this structure.

Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the elemental composition of a novel compound. Unlike nominal mass, HRMS provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula and immediately validating the success of the synthesis. Electron Ionization (EI) is chosen for its tendency to produce a clear molecular ion (M+) and reproducible fragmentation patterns for small aromatic molecules.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-EI)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) using a known standard to ensure high mass accuracy (< 5 ppm).

-

Analysis: Introduce the sample via direct insertion probe or GC inlet. Acquire the spectrum in positive ion EI mode.

-

Data Processing: Determine the accurate mass of the molecular ion peak. Use the instrument's software to generate possible molecular formulas that match the measured mass within a 5 ppm tolerance.

Trustworthiness (Self-Validating System): The calculated molecular formula must align with the masses of the observed fragment ions. The isotopic pattern of the molecular ion, particularly the M+1 peak arising from the natural abundance of ¹³C, provides an additional layer of confirmation for the number of carbon atoms in the formula.

Expected Data & Interpretation

| Parameter | Expected Value |

| Molecular Formula | C₉H₇N₃ |

| Calculated Exact Mass | 157.0640 |

| Observed m/z | ~157.0640 ± 5 ppm |

| Key Fragment 1 | m/z 130 (Loss of HCN) |

| Key Fragment 2 | m/z 118 (Loss of C₂H₃N) |

The primary piece of data is the molecular ion peak [M]⁺ at m/z 157.0640, confirming the elemental composition of C₉H₇N₃. The fragmentation pattern provides initial structural clues. The loss of 27 Da (HCN) is a characteristic fragmentation of aromatic nitriles, while the loss of the methyl group can also be observed.[4][5]

Infrared Spectroscopy: Rapid Functional Group Identification

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique perfect for identifying the presence of key functional groups.[6] For this molecule, we are specifically looking for the characteristic vibrations of the N-H bond in the indazole ring, the C≡N of the nitrile, and the aromatic C-H and C=C bonds. Attenuated Total Reflectance (ATR) is the method of choice for solid samples, requiring minimal preparation.[6]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and acquire a background spectrum to account for atmospheric CO₂ and H₂O.[6]

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (baseline correction, normalization) and identify the key absorption bands.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Intensity |

| 3300 - 3200 | N-H Stretch | 1H-Indazole | Medium, Broad |

| ~2230 | C≡N Stretch | Nitrile | Strong, Sharp |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2980 - 2850 | C-H Stretch | Methyl (CH₃) | Medium to Weak |

| 1620 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

The most diagnostic peaks are the sharp, intense nitrile stretch around 2230 cm⁻¹ and the broader N-H stretch characteristic of the indazole ring.[7][8][9] The presence of both aromatic and aliphatic C-H stretches further supports the proposed structure.

Definitive Structure Confirmation: NMR Spectroscopy

While MS and IR confirm the pieces are present, NMR spectroscopy connects them. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment of every atom in the molecule, confirming the specific 7-methyl substitution pattern.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to ensure the acidic N-H proton is observable. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

1D Spectra Acquisition: Acquire ¹H and proton-decoupled ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).

-

2D Spectra Acquisition: Acquire gHSQC (edited) and gHMBC experiments. The HMBC experiment should be optimized for a long-range coupling constant (Jⁿ H,C) of ~8 Hz to observe 2- and 3-bond correlations.

¹H and ¹³C NMR: The Atom Inventory

Expertise & Experience: The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the local electronic environment. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H spectrum provide a detailed proton inventory. The ¹³C spectrum identifies all unique carbon environments.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| NH -1 | ~14.0 | Broad Singlet | - | 1H |

| H-4 | ~8.15 | Doublet | J = 8.4 | 1H |

| H-6 | ~7.70 | Doublet | J = 7.0 | 1H |

| H-5 | ~7.30 | Triplet | J ≈ 7.7 | 1H |

| CH₃ -7 | ~2.60 | Singlet | - | 3H |

Note: The N-H proton of indazoles is often very broad and downfield. Aromatic proton shifts are estimations based on similar substituted indazoles.[10][11]

Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon Label | Predicted δ (ppm) | Type |

| C-5 | ~128.0 | CH |

| C-3a | ~141.0 | C |

| C-7a | ~143.0 | C |

| C-4 | ~124.0 | CH |

| C-6 | ~120.5 | CH |

| C-7 | ~120.0 | C |

| CN | ~115.0 | C |

| C-3 | ~108.0 | C |

| C H₃ | ~16.5 | CH₃ |

Note: Quaternary carbons (C) will typically have lower intensity. The nitrile carbon chemical shift is highly characteristic.[2][11]

2D NMR: Assembling the Puzzle

Expertise & Experience: 2D NMR is the key to connecting the assigned protons and carbons into a single molecular structure. HSQC links protons to their directly attached carbons, while HMBC reveals longer-range (2- and 3-bond) H-C correlations, which are essential for mapping out the connectivity across quaternary carbons and heteroatoms.[12][13]

HSQC (Heteronuclear Single Quantum Coherence): This experiment confirms the one-bond connections.

-

Expected Correlations:

-

The proton at ~8.15 ppm will correlate to the carbon at ~124.0 ppm (H4-C4).

-

The proton at ~7.30 ppm will correlate to the carbon at ~128.0 ppm (H5-C5).

-

The proton at ~7.70 ppm will correlate to the carbon at ~120.5 ppm (H6-C6).

-

The proton signal at ~2.60 ppm will correlate to the carbon at ~16.5 ppm (CH₃ protons to the methyl carbon).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing the substitution pattern.

Conclusion

The rigorous application of orthogonal analytical techniques—mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments—provides an unshakeable foundation for the structural characterization of this compound. The workflow presented here is a self-validating system where the molecular formula from HRMS is substantiated by the functional groups seen in FTIR, and the complete atomic inventory and connectivity are definitively established by 1D and 2D NMR. The key HMBC correlations from the methyl protons to carbons C6, C7, and C7a are indispensable for distinguishing the 7-methyl isomer from other potential regioisomers. This level of analytical certainty is non-negotiable for advancing synthetic intermediates in a drug development pipeline, ensuring that all subsequent biological and toxicological data are based on a well-defined molecular structure.

References

-

Molecules. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

-

ResearchGate. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

-

University of Groningen Research Portal. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. [Link]

-

ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

-

The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. [Link]

-

ACD/Labs. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

Supporting Information. 3-methyl-1-propyl-1H-indazole (3u). [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

ACS Publications. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

InstaNANO. FTIR Functional Group Database Table. [Link]

-

University of Calgary. IR: amines. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Columbia University NMR Core Facility. HSQC and HMBC. [Link]

-

Oxford Instruments Magnetic Resonance. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

-

RSC Advances. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. instanano.com [instanano.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. rsc.org [rsc.org]

- 11. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 12. acdlabs.com [acdlabs.com]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

The Emerging Therapeutic Potential of 7-Methyl-1H-indazole-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of 7-Methyl-1H-indazole-3-carbonitrile, a specific derivative with significant, albeit underexplored, therapeutic potential. While direct literature on this exact molecule is emerging, a comprehensive analysis of its structural analogs and the broader indazole class allows for robust predictions of its biological activities and mechanisms of action. This document will serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential therapeutic applications, and detailed experimental protocols for its biological evaluation.

Introduction: The Significance of the Indazole Moiety

Indazoles, bicyclic heterocyclic aromatic compounds, are of immense interest in drug discovery due to their diverse pharmacological profiles.[3] Their structural resemblance to purines allows them to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[4] Several indazole-based drugs, such as axitinib, pazopanib, and lonidamine, have been successfully commercialized for cancer therapy, underscoring the clinical relevance of this scaffold.[2][5] The substitution pattern on the indazole ring profoundly influences its biological activity, making the exploration of novel derivatives like this compound a promising avenue for identifying new therapeutic agents.[2]

Synthesis of this compound and Related Analogs

The synthesis of this compound can be approached through established methodologies for indazole synthesis. A common route involves the cyclization of appropriately substituted phenylhydrazones. For the synthesis of the closely related and informative analog, 7-Methyl-1H-indazole-3-carboxamide, a multi-step process starting from 7-methyl-indole is well-documented.[6][7] This process can be adapted for the synthesis of the target carbonitrile.

Conceptual Synthetic Workflow

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

7-Methyl-1H-indazole-3-carbonitrile mechanism of action

An In-Depth Technical Guide to the Putative Mechanisms of Action of 7-Methyl-1H-indazole-3-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules.[1][2] While direct and extensive mechanistic studies on this specific substituted indazole are not yet prevalent in publicly accessible literature, the wealth of data on structurally related analogues allows for the formulation of evidence-based, hypothetical mechanisms of action. This guide synthesizes the current understanding of the broader indazole class to propose two primary, plausible mechanisms for this compound: competitive inhibition of protein kinases and modulation of nitric oxide synthase activity. By examining these potential pathways, this document aims to provide a foundational framework to guide future empirical research and drug development efforts.

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[2] This designation stems from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Marketed drugs such as the anti-inflammatory agent Benzydamine, the antiemetic Granisetron, and several oncology therapeutics, including Pazopanib and Niraparib, feature the indazole core, underscoring its therapeutic versatility.[1] The stability of the 1H-indazole tautomer, coupled with its capacity for diverse substitutions, makes it a highly adaptable framework for designing targeted therapeutic agents.[2][3]

Physicochemical Properties and Synthesis

A plausible synthetic route for this compound can be extrapolated from established methods for analogous compounds. A common starting material is 7-methyl-indole, which can be converted to 7-Methyl-1H-indazole-3-carboxaldehyde through a nitrosation reaction.[4][5][6] Subsequent conversion of the aldehyde to a nitrile is a standard synthetic transformation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃ | Inferred |

| Molecular Weight | 157.17 g/mol | Inferred |

| Alias | 7-Methyl-3-cyanoindazole | [7] |

| EINECS | 872-050-8 | [7] |

Proposed Mechanism of Action I: Protein Kinase Inhibition (Hypothetical)

A predominant mechanism of action for many indazole-containing compounds is the inhibition of protein kinases.[3][8] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8][9]

Rationale and a Putative Target: p21-Activated Kinase 1 (PAK1)

Derivatives of 1H-indazole-3-carboxamide, a compound structurally similar to the carbonitrile , have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[4][10] PAK1 is a key regulator of cellular processes such as motility, proliferation, and survival.[4] Its aberrant activation is implicated in tumor progression and metastasis.[4] We hypothesize that this compound may act as an ATP-competitive inhibitor of PAK1. In this model, the indazole ring serves as a surrogate for the adenine of ATP, binding to the hinge region of the kinase's active site. This occupation of the ATP-binding pocket prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.

Visualizing the Pathway

Caption: Hypothetical inhibition of the PAK1 signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a method to assess the direct inhibitory activity of this compound against a target kinase, such as PAK1.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Materials:

-

Recombinant human PAK1 enzyme

-

Fluorescently labeled peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., a known PAK1 inhibitor)

-

384-well microplates

-

Plate reader capable of detecting fluorescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM.

-

Reaction Mixture: In each well of the microplate, add the assay buffer, the peptide substrate, and the test compound at various concentrations. Include wells for a "no inhibitor" control and a positive control.

-

Enzyme Addition: Initiate the kinase reaction by adding the recombinant PAK1 enzyme to each well.

-

ATP Addition: Start the phosphorylation reaction by adding a predetermined concentration of ATP (often at the Kₘ value for the specific kinase).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Signal Detection: Measure the fluorescence of each well using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Proposed Mechanism of Action II: Nitric Oxide Synthase (NOS) Inhibition (Hypothetical)

An alternative or potentially parallel mechanism of action is the inhibition of nitric oxide synthases (NOS). This hypothesis is strongly supported by a study on 1H-indazole-7-carbonitrile, a positional isomer of the title compound, which demonstrated potent and competitive inhibition of NOS.[11]

Rationale and Mechanism

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. It is synthesized by three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The study on 1H-indazole-7-carbonitrile revealed that it acts as a competitive inhibitor with respect to both the substrate (L-arginine) and the cofactor tetrahydrobiopterin (H₄B).[11] It is plausible that this compound shares this mechanism, binding to the active site of NOS and preventing the synthesis of NO.

Visualizing the Pathway

Caption: Hypothetical competitive inhibition of the NOS enzyme.

Experimental Protocol: NOS Activity Assay (Griess Assay)

This protocol measures the production of nitrite, a stable breakdown product of NO, to determine NOS activity.

Objective: To quantify the inhibitory effect of the test compound on NOS activity.

Materials:

-

NOS enzyme source (e.g., purified nNOS, eNOS, or iNOS, or tissue homogenate)

-

L-Arginine

-

NADPH

-

H₄B (Tetrahydrobiopterin)

-

Assay buffer

-

This compound (in DMSO)

-

Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well microplates

-

Microplate reader (540 nm absorbance)

Procedure:

-

Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite.

-

Reaction Setup: In a 96-well plate, add the assay buffer, L-arginine, NADPH, H₄B, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the NOS enzyme source to each well.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

-

Nitrite Detection: Add the Griess Reagent to each well. This will react with any nitrite produced to form a colored azo compound.

-

Incubation: Incubate at room temperature for 10-15 minutes to allow for color development.

-

Absorbance Measurement: Measure the absorbance of each well at 540 nm.

-

Data Analysis: Using the nitrite standard curve, calculate the concentration of nitrite produced in each well. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value as described in the kinase assay protocol.

Potential Therapeutic Applications (Speculative)

Based on these two proposed mechanisms, this compound could have therapeutic potential in several areas:

-

Oncology: If the compound is a potent inhibitor of kinases like PAK1, it could be investigated for its ability to inhibit tumor cell proliferation, migration, and invasion.[10][12][13] Many indazole derivatives have shown promise as anti-cancer agents.[12][13]

-

Inflammatory Diseases: Overproduction of NO by iNOS is a key factor in the pathophysiology of many inflammatory conditions. An inhibitor of iNOS could have therapeutic benefits in diseases like rheumatoid arthritis or inflammatory bowel disease.

-

Neurological Disorders: Both nNOS and certain kinases are implicated in various neurological and psychiatric disorders.[14] Modulating these targets could offer novel treatment strategies.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be empirically determined, a strong theoretical framework based on its structural class points towards two highly plausible pathways: protein kinase inhibition and nitric oxide synthase inhibition. The indazole scaffold's proven success in targeting these enzyme classes provides a solid foundation for this hypothesis.

Future research should prioritize the validation of these proposed mechanisms through direct experimental testing. The protocols outlined in this guide offer a starting point for such investigations. A broad kinase panel screening would be invaluable to identify specific kinase targets and assess selectivity. Similarly, testing against all three NOS isoforms would clarify its potential therapeutic window. Elucidating the definitive mechanism of action is the critical next step in unlocking the full therapeutic potential of this promising compound.

References

- Benchchem. (n.d.). 7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight.

- Davioud-Charvet, E., et al. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Bioorganic & Medicinal Chemistry, 16(11), 5962-73.

- Li, J., et al. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.

- MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

- National Institutes of Health. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.

- Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-40.

- BOC Sciences. (n.d.). CAS 1000340-51-1 7-Methyl-1H-indazole-3-carbaldehyde.

- ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.

- Benchchem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.

- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

- National Institutes of Health. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.

- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

- Methylamine Supplier. (n.d.). This compound.

- MDPI. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.

- Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Supplier in China | Properties, Uses, Safety Data & Buy Online [nj-finechem.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

synthesis of 7-Methyl-1H-indazole-3-carbonitrile from 7-methyl-indole

An In-Depth Technical Guide to the Synthesis of 7-Methyl-1H-indazole-3-carbonitrile from 7-methyl-indole

Abstract

Indazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities that have led to their incorporation into numerous therapeutic agents.[1] This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a valuable building block for drug discovery, starting from the readily available precursor, 7-methyl-indole. This document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and the critical rationale behind procedural choices to ensure reproducibility and success.

Strategic Overview: From Indole to Indazole

The transformation of an indole scaffold to an indazole is a non-trivial ring expansion reaction that requires precise control of reaction conditions. A direct, single-step conversion to the target carbonitrile is not synthetically feasible. Therefore, a robust, multi-step strategy is employed, which hinges on two key transformations:

-

Nitrosative Ring Expansion: The core of the synthesis involves the conversion of the five-membered pyrrole ring of 7-methyl-indole into the pyrazole ring of the indazole system. This is achieved through a nitrosation reaction, which proceeds via a ring-opening and subsequent re-cyclization to furnish an intermediate, 7-Methyl-1H-indazole-3-carboxaldehyde.[2][3][4][5]

-

Functional Group Transformation: The aldehyde functional group of the intermediate is then converted into the target carbonitrile. This is most reliably accomplished via a two-step sequence involving the formation of an aldoxime, followed by its dehydration.

The complete synthetic pathway is visualized below.

Caption: Overall synthetic strategy for the target molecule.

Mechanistic Insights: The Nitrosative Ring Expansion

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The conversion of indole to 1H-indazole-3-carboxaldehyde is a sophisticated process that begins with the nitrosation of the electron-rich C3 position of the indole ring.[5]

The key steps are:

-

Nitrosation: In a mildly acidic medium, sodium nitrite generates nitrous acid, which acts as the electrophile, attacking the C3 position of 7-methyl-indole to form a nitroso-intermediate.

-

Tautomerization: The nitroso-intermediate quickly tautomerizes to the more stable oxime 2.

-

Ring-Opening: The oxime facilitates the addition of a water molecule to the C2 position of the indole ring. This triggers the cleavage and opening of the five-membered ring.[5]

-

Recyclization: The process concludes with a ring-closure step, where the terminal amine attacks the imine carbon, forming the thermodynamically stable six-membered pyrazole ring of the indazole system and yielding the final aldehyde product.[5]

Caption: Mechanistic pathway for the nitrosative ring expansion.

Detailed Experimental Protocols

Part 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

This protocol is adapted from established and optimized procedures for the nitrosation of indoles.[4][5] The slow, controlled addition of reagents is critical to minimize side reactions and maximize yield.

Materials & Reagents:

-

7-methyl-indole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), 2 N aqueous solution

-

Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether & Ethyl Acetate (for chromatography)

Experimental Workflow:

Caption: Experimental workflow for aldehyde synthesis.

Step-by-Step Procedure:

-

In a round-bottom flask, prepare a solution of sodium nitrite (NaNO₂) in a mixture of deionized water and DMF. Cool the solution to 0 °C using an ice bath.[2][3]

-

Slowly add 2 N hydrochloric acid (HCl) to the nitrite solution while maintaining the temperature at 0 °C. Stir for 10 minutes.[2]

-

In a separate flask, dissolve 7-methyl-indole in DMF.

-

Using a syringe pump, add the 7-methyl-indole solution dropwise to the cold reaction mixture over a period of 2 hours. This slow addition is crucial for controlling the reaction rate and preventing the formation of undesired byproducts.[2][4]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

-

Once the starting material is consumed, pour the reaction mixture into water and extract three times with ethyl acetate (EtOAc).

-

Combine the organic layers and wash them sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate (e.g., 8:2) mixture to afford the pure 7-Methyl-1H-indazole-3-carboxaldehyde as a yellowish solid.[2][4]

Quantitative Data Summary (Step 1):

| Reagent/Material | Molar Equiv. | Purpose | Typical Yield |

| 7-methyl-indole | 1.0 | Starting Material | - |

| Sodium Nitrite (NaNO₂) | 8.0 | Nitrosating Agent | - |

| Hydrochloric Acid (2 N) | ~7.0 | Acid Catalyst | - |

| Product | - | Intermediate | ~72%[4] |

Part 2: Synthesis of this compound

This transformation converts the intermediate aldehyde into the final carbonitrile product. The process involves two discrete, high-yielding steps: oxime formation and subsequent dehydration.

Materials & Reagents:

-

7-Methyl-1H-indazole-3-carboxaldehyde

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Pyridine or Sodium Acetate

-

Ethanol or Methanol

-

Acetic Anhydride (Ac₂O) or Thionyl Chloride (SOCl₂)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Experimental Workflow:

Caption: Workflow for aldehyde to nitrile conversion.

Step-by-Step Procedure:

2a: Formation of 7-Methyl-1H-indazole-3-carboxaldehyde oxime

-

Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde (1.0 equiv.) and hydroxylamine hydrochloride (approx. 1.2-1.5 equiv.) in ethanol.

-

Add a base such as pyridine (approx. 2.0-3.0 equiv.) to the mixture. The base neutralizes the HCl released from the hydroxylamine salt.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture. The oxime product may precipitate upon cooling or after the addition of water. Filter the solid or perform an aqueous extraction to isolate the crude oxime, which is often pure enough for the next step.

2b: Dehydration of the Oxime to this compound

-

Dissolve the crude oxime from the previous step in a suitable solvent like pyridine or dichloromethane.

-

Add a dehydrating agent such as acetic anhydride (if using pyridine as solvent) or thionyl chloride (if using a non-basic solvent) dropwise, potentially with cooling. Acetic anhydride is a common and effective choice.

-

Stir the reaction at room temperature or with gentle heating until the oxime is fully converted (monitor by TLC).

-

Carefully pour the reaction mixture into ice water to quench the excess dehydrating agent.

-

If the reaction was acidic, neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield the final this compound.

Self-Validation and Trustworthiness

To ensure the integrity of the synthesis, each stage incorporates self-validating checkpoints:

-

Reaction Monitoring: Consistent use of Thin Layer Chromatography (TLC) at each step provides a real-time assessment of the reaction's progress, confirming the consumption of starting materials and the formation of the desired product before proceeding to work-up.[2]

-

Controlled Conditions: The protocol emphasizes strict temperature control during the nitrosation step (0 °C) and the slow, syringe-pump addition of the indole substrate. This is not merely procedural; it is a critical control to manage the exothermic nature of the reaction and prevent the formation of complex, difficult-to-separate byproducts, thus ensuring a cleaner reaction profile.[2][4]

-

Purification: Each key intermediate and the final product are subjected to purification by column chromatography or recrystallization. This step is essential for removing unreacted starting materials and byproducts, guaranteeing the high purity required for subsequent applications and analytical characterization.[2][4]

Conclusion

This guide details a reliable and well-documented synthetic route for the preparation of this compound from 7-methyl-indole. By leveraging a foundational nitrosative ring expansion followed by a standard functional group conversion, this methodology provides researchers with a clear and reproducible pathway to access this valuable heterocyclic building block. The emphasis on mechanistic understanding and procedural rationale empowers scientists to not only execute the synthesis but also to intelligently adapt and troubleshoot the process as needed.

References

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Institutes of Health (NIH).[Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (RSC Publishing).[Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.[Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

Solubility Profile of 7-Methyl-1H-indazole-3-carbonitrile: A Framework for Experimental Determination and Application in Drug Development

An In-Depth Technical Guide

Abstract: 7-Methyl-1H-indazole-3-carbonitrile is a heterocyclic compound featuring the indazole scaffold, a privileged structure in medicinal chemistry. Understanding its solubility in various organic solvents is a critical prerequisite for its advancement in any drug discovery and development pipeline, influencing everything from synthetic workup and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. While specific quantitative data for this compound is not extensively published, this document outlines the theoretical considerations, state-of-the-art experimental protocols, and data interpretation strategies necessary to generate a robust solubility profile.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its path through the development lifecycle.[1] Poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, the failure of a promising therapeutic candidate.[2][3] this compound (Figure 1) belongs to the indazole class of compounds, many of which are explored for their kinase inhibitory and other therapeutic activities. Its progression from a laboratory curiosity to a viable preclinical candidate is contingent upon a thorough understanding of its solubility.

This guide provides the necessary theoretical foundation and practical, field-proven protocols to empower researchers to meticulously characterize the solubility of this compound in a range of pharmaceutically relevant organic solvents.

Figure 1: Chemical Structure of this compound

-

Molecular Formula: C₉H₇N₃

-

Molar Mass: 157.17 g/mol [4]

-

Appearance: Typically a colorless to off-white solid powder.[4]

Theoretical Solubility Considerations: A Structural Analysis

Before embarking on experimental measurements, a structural analysis of this compound provides qualitative insights into its expected solubility behavior.

-

The Indazole Core: The bicyclic indazole system is aromatic and relatively planar. The presence of two nitrogen atoms and an N-H group allows it to act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the sp² nitrogen). This duality suggests potential solubility in both protic and aprotic polar solvents.

-

The Carbonitrile Group (-C≡N): The nitrile group is strongly polar and a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule compared to an unsubstituted indazole. The contribution of this group to the dipole moment can enhance solubility in polar solvents like DMSO or DMF.

-

The Methyl Group (-CH₃): The methyl group at the 7-position is a small, nonpolar, lipophilic substituent. It slightly increases the molecule's hydrophobicity, which may marginally enhance solubility in less polar organic solvents while potentially decreasing aqueous solubility.

Predicted Behavior: Based on this analysis, this compound is expected to be poorly soluble in water and nonpolar solvents like hexanes.[4] It is predicted to have moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM), and potentially in polar protic solvents like ethanol or methanol, where hydrogen bonding can occur.[4]

A Framework for Experimental Solubility Determination

A multi-tiered approach is essential for building a comprehensive solubility profile, typically starting with high-throughput screening and progressing to more definitive equilibrium measurements for key solvents.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements often used in drug discovery.[5]

-

Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound in solution after a pre-dissolved stock (usually in DMSO) is added to an aqueous or organic buffer and precipitation is observed.[5] It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is invaluable for early-stage screening.

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of a saturated solution in contact with its solid phase at a specific temperature and pressure.[3] The shake-flask method is the gold standard for this determination and is essential for late-stage development and regulatory filings.[6]

The following workflow illustrates a logical progression for assessing the solubility of a new chemical entity.

Caption: General workflow for solubility assessment in drug discovery.

Experimental Protocol 1: High-Throughput Kinetic Solubility

Objective: To rapidly assess the kinetic solubility in a panel of solvents. This protocol utilizes a UV-Vis plate reader for quantification.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Selected organic solvents (e.g., acetonitrile, ethanol, ethyl acetate)

-

96-well filter plates (e.g., 0.45 µm PVDF)

-

96-well UV-transparent microplates

-

Multichannel pipette, plate shaker, UV-Vis microplate reader

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution.

-

Serial Dilution: In a standard 96-well plate, perform serial dilutions of the stock solution with DMSO to create calibration standards (e.g., from 500 µM to 1 µM).

-

Assay Plate Preparation: Add 198 µL of each selected organic solvent to the wells of a new 96-well plate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well containing the organic solvent. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Incubation and Precipitation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for precipitation to occur.

-

Phase Separation: Transfer the contents to a 96-well filter plate and centrifuge to separate the precipitated solid from the supernatant.

-

Quantification: Transfer the clear filtrate to a UV-transparent microplate. Also, transfer the calibration standards prepared in Step 2. Measure the UV absorbance at the compound's λ_max.

-

Calculation: Construct a calibration curve from the standards. Use the curve to determine the concentration of the compound in the filtrate, which represents its kinetic solubility.[5]

Experimental Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the definitive equilibrium solubility in a specific, pure organic solvent.

Causality Behind Choices: The shake-flask method is chosen because it is the universally accepted standard for measuring true thermodynamic solubility.[6] Using a validated HPLC method for quantification ensures high specificity and accuracy, avoiding interference from potential impurities or degradants.

Materials:

-

Pure this compound (>99% purity)

-

HPLC-grade organic solvent of interest

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

Calibrated HPLC-UV system

Methodology:

-

System Setup: Equilibrate the incubator/shaker to the desired temperature (e.g., 25 °C or 37 °C).

-

Sample Preparation: Add an excess amount of solid this compound to a vial (enough to ensure that undissolved solid remains at equilibrium).

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the pre-equilibrated organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on the orbital shaker. Shake the mixture for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.[3][6]

-

Dilution: Immediately dilute the filtered sample with a known volume of the mobile phase to prevent precipitation and bring the concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method.

-

Quantification: Calculate the concentration of the original, undiluted sample by applying the dilution factor. This value is the thermodynamic solubility.

Caption: Step-by-step workflow for the Shake-Flask solubility protocol.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different solvents and conditions.

Table 1: Solubility Profile of this compound (Template)

| Solvent | Classification | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) |

| Dichloromethane | Aprotic, Halogenated | 25 | Shake-Flask | Experimental Data | Calculated Data |

| Chloroform | Aprotic, Halogenated | 25 | Shake-Flask | Experimental Data | Calculated Data |

| Ethanol | Protic, Alcohol | 25 | Shake-Flask | Experimental Data | Calculated Data |

| Methanol | Protic, Alcohol | 25 | Shake-Flask | Experimental Data | Calculated Data |

| Ethyl Acetate | Aprotic, Ester | 25 | Shake-Flask | Experimental Data | Calculated Data |

| Acetonitrile | Aprotic, Nitrile | 25 | Shake-Flask | Experimental Data | Calculated Data |

| DMSO | Aprotic, Sulfoxide | 25 | Shake-Flask | Experimental Data | Calculated Data |

| Water | Protic | 25 | Shake-Flask | Experimental Data | Calculated Data |

This table is a template for reporting experimentally determined values.

Conclusion

A thorough understanding of the solubility of this compound in relevant organic solvents is not merely an academic exercise; it is a fundamental pillar supporting its potential development as a therapeutic agent. While existing literature provides qualitative hints, a systematic experimental approach is required. By implementing the robust kinetic and thermodynamic protocols detailed in this guide, researchers can generate the high-quality, reliable data needed to make informed decisions in synthesis, purification, formulation, and preclinical evaluation. This structured approach ensures that the solubility profile is a self-validating system, providing a trustworthy foundation for the advancement of this promising compound.

References

-

Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]

-

Slideshare. (2015). solubility experimental methods.pptx. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. solubility experimental methods.pptx [slideshare.net]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. This compound Supplier in China | Properties, Uses, Safety Data & Buy Online [nj-finechem.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

Unlocking the Therapeutic Potential of 7-Methyl-1H-indazole-3-carbonitrile: A Technical Guide to Target Identification and Validation

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically approved therapeutics and investigational drug candidates.[1][2] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" for targeting a wide array of biological pathways. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet underexplored derivative: 7-Methyl-1H-indazole-3-carbonitrile. Drawing upon the well-documented activities of structurally related indazole compounds, we will delineate a scientifically rigorous roadmap for researchers and drug development professionals to identify and validate novel therapeutic applications for this promising molecule. This document moves beyond a mere listing of possibilities, offering causal explanations for experimental choices and providing actionable, self-validating protocols to guide laboratory investigation.

Introduction: The Indazole Nucleus as a Versatile Pharmacophore

The 1H-indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a recurring motif in numerous pharmacologically active agents.[1][2] Its thermodynamic stability and capacity for diverse substitutions at multiple positions allow for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets.[2] Marketed drugs such as the anti-cancer tyrosine kinase inhibitor Pazopanib and the 5-HT3 antagonist Granisetron, used to manage chemotherapy-induced nausea, underscore the clinical significance of this heterocyclic system.[2]

While direct biological data for this compound is not extensively published, the known bioactivities of its structural analogs provide a robust framework for predicting its therapeutic potential. The presence of the methyl group at the 7-position and the carbonitrile moiety at the 3-position are key structural features that will dictate its target engagement profile. This guide will systematically explore the most promising therapeutic avenues based on this structural rationale.

Predicted Therapeutic Target Classes and Mechanistic Hypotheses

Our analysis of the broader indazole chemical space points to several high-probability target classes for this compound. The following sections will delve into the rationale for each, supported by evidence from the scientific literature.

Protein Kinase Inhibition: A Primary Avenue for Anti-Cancer Activity

The indazole scaffold is a well-established ATP-mimetic, capable of fitting into the highly conserved ATP-binding pocket of protein kinases.[3] The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the kinase hinge region, a common anchoring point for many kinase inhibitors.[3]

-

p21-Activated Kinase 1 (PAK1): Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of PAK1.[4] PAK1 is a key downstream effector of the Rho GTPases Rac1 and Cdc42 and plays a crucial role in regulating cell motility, proliferation, and survival.[4] Its aberrant activation is implicated in tumor progression and metastasis, making it a compelling target in oncology.[4] The 3-carbonitrile group of our lead compound can be hypothesized to interact with the active site of PAK1, potentially offering a distinct binding mode compared to the corresponding carboxamides.

-

Other Oncogenic Kinases (Bcr-Abl, EGFR, ALK): Numerous studies have detailed the synthesis of indazole derivatives targeting a range of oncogenic kinases. For instance, 1H-indazol-3-amine derivatives have shown potent activity against the Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia.[1] Similarly, other indazole-based compounds have been developed as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and inhibitors of Anaplastic Lymphoma Kinase (ALK).[1] The 7-methyl substitution on our lead compound may enhance selectivity or potency for a specific subset of kinases.

Experimental Workflow: Kinase Inhibition Profiling

A logical first step in evaluating this compound is to screen it against a broad panel of recombinant human kinases. This will provide a global view of its selectivity profile and identify high-affinity targets for further investigation.

Caption: Proposed inhibition of the Nitric Oxide Synthase pathway.

Broader Anti-Proliferative and Anti-Inflammatory Potential

Beyond specific, high-affinity targets, indazole derivatives are known to exhibit broad anti-cancer and anti-inflammatory effects through various mechanisms. [1][5]

-

Induction of Apoptosis: Studies on other indazole derivatives have shown they can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. [5][6]This often involves the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. [5][6]

-